(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone: is a complex organic compound that features a combination of pyrimidine, piperazine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amine and a nitrile derivative under acidic or basic conditions.
Nitration and Amination: The pyrimidine core is then nitrated using a nitrating agent such as nitric acid, followed by reduction to introduce the amino group.
Piperazine Coupling: The amino-nitropyrimidine is then coupled with piperazine under reflux conditions in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Furan Attachment: Finally, the furan moiety is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a furan-containing electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitro group in the pyrimidine ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and furan moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the pyrimidine ring.
Substitution: Various substituted piperazine and furan derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising candidate for the development of new pharmaceuticals.
Industry
Industrially, the compound can be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
- (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(benzofuran-2-yl)methanone
- (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone
Uniqueness
Compared to similar compounds, (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone is unique due to the presence of the furan ring, which can impart different electronic and steric properties
Properties
IUPAC Name |
[4-(4-amino-5-nitropyrimidin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O4/c14-11-9(19(21)22)8-15-13(16-11)18-5-3-17(4-6-18)12(20)10-2-1-7-23-10/h1-2,7-8H,3-6H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYVHFDHXRGPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C(=N2)N)[N+](=O)[O-])C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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